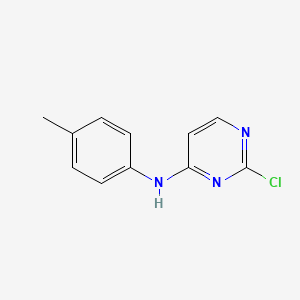

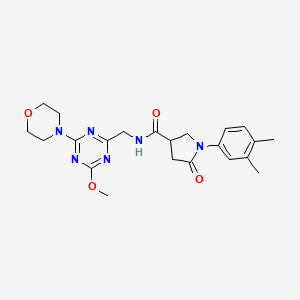

![molecular formula C18H18N4O2 B2987006 2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2200110-69-4](/img/structure/B2987006.png)

2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system does not adversely affect the reaction, and all adducts are obtained in moderate-to-good yields .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring systems and functional groups. The indole moiety is a prevalent feature, which is a benzopyrrole that contains a benzenoid nucleus and has 10 π-electrons .Chemical Reactions Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in multicomponent reactions (MCRs), which offer access to complex molecules .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Anti-inflammatory and Analgesic Agents : Derivatives of indoles and azetidinones, including substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles, have been synthesized and evaluated for their anti-inflammatory, ulcerogenic, and analgesic activities. Some compounds, notably those incorporating azetidinone moieties, exhibited significant anti-inflammatory and analgesic activities, suggesting their potential as lead compounds for developing new therapeutic agents (Bhati & Kumar, 2008).

Antimicrobial and Antioxidant Activities : Schiff bases containing indole moiety and their azetidinone derivatives have been synthesized and screened for their antimicrobial and antioxidant activities. This research emphasizes the versatility of indole-azetidinone frameworks in contributing to the development of new compounds with significant biological properties (Saundane & Mathada, 2015).

Antitubercular and Antihypercholesterolemic Activities : Novel 6h-Indolo (2, 3-b) Quinoxaline fused Azetidinones have been investigated for a variety of pharmacological activities including anti-inflammatory, antidepressant, cytotoxic, antitubercular, antihypercholesterolemic, and antimicrobial activities. These findings highlight the therapeutic potential of indole and azetidinone derivatives in addressing a broad spectrum of diseases (Padmini et al., 2015).

Antileishmanial Agents : A series of N-(1-methyl-1H-indol-3-yl)methyleneamines and azetidin-2-ones have been synthesized and evaluated for their antileishmanial activity against Leishmania major. This research suggests that transforming methyleneamines to azetidin-2-ones can significantly enhance anti-parasitic activity, pointing to the potential of such derivatives in antileishmanial drug development (Singh et al., 2012).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

2-[[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12-6-7-17(23)22(20-12)11-13-9-21(10-13)18(24)15-8-19-16-5-3-2-4-14(15)16/h2-8,13,19H,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXMFBMRIVSXEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

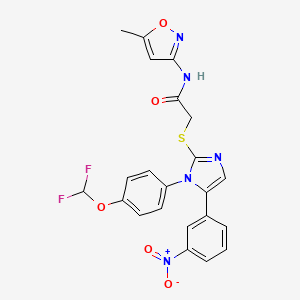

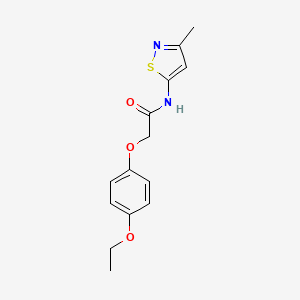

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2986929.png)

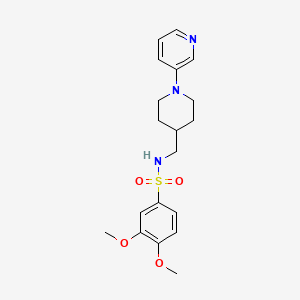

![2-{4-[2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}acetamide](/img/structure/B2986935.png)

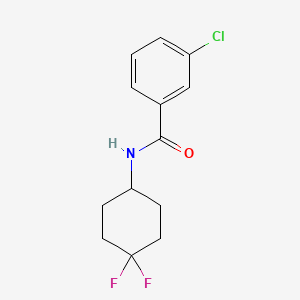

![2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2986936.png)

![N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2986937.png)

![[2-(Benzylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2986939.png)

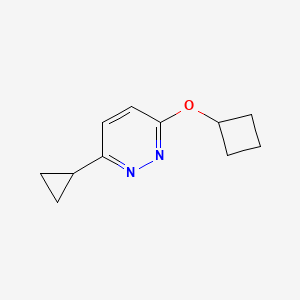

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide](/img/structure/B2986941.png)

![N-(2-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2986946.png)